molecular formula C5H14ClNO2 B2999556 4-Amino-3-methylbutane-1,3-diol;hydrochloride CAS No. 2305254-98-0

4-Amino-3-methylbutane-1,3-diol;hydrochloride

Cat. No.: B2999556
CAS No.: 2305254-98-0
M. Wt: 155.62
InChI Key: UNMAOASTDLVNFQ-UHFFFAOYSA-N
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Description

4-Amino-3-methylbutane-1,3-diol hydrochloride is a synthetic amino diol hydrochloride compound characterized by a four-carbon butane backbone with hydroxyl groups at positions 1 and 3, an amino group at position 4, and a methyl substituent at position 3. These analogs share functional groups that influence solubility, stability, and biological activity, making them valuable for comparative analysis .

Properties

IUPAC Name

4-amino-3-methylbutane-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-5(8,4-6)2-3-7;/h7-8H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMAOASTDLVNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-98-0
Record name 4-amino-3-methylbutane-1,3-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbutane-1,3-diol;hydrochloride typically involves the reaction of 3-methylbutane-1,3-diol with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the production efficiency. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbutane-1,3-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

4-Amino-3-methylbutane-1,3-diol;hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbutane-1,3-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The hydroxyl groups can participate in various biochemical pathways, affecting cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features, properties, and applications of 4-Amino-3-methylbutane-1,3-diol hydrochloride and its analogs:

Compound Name Molecular Formula Key Substituents Applications Melting Point References
4-Amino-3-methylbutane-1,3-diol HCl C₅H₁₂ClNO₂ (hypothetical) -NH₂ (C4), -CH₃ (C3), -OH (C1, C3) Not explicitly stated; inferred use in drug delivery or organic synthesis. N/A -
TRIS Hydrochloride C₄H₁₂ClNO₃ -NH₂ (C2), -CH₂OH (C2, C1, C3) Buffer agent in biochemical assays, pH stabilization. 157.6 g/mol
Fingolimod Hydrochloride C₁₉H₃₃ClNO₂ -NH₂ (C2), -C₆H₄-C₈H₁₇ (C2), -OH (C1, C3) Immunomodulatory drug (S1P receptor agonist) for multiple sclerosis. N/A
Cartap Hydrochloride C₇H₁₅ClN₂O₂S -N(CH₃)₂ (C2), -OH (C1, C3), -S- group Insecticide targeting rice leaf folder pests; controlled-release formulations. N/A
2-Amino-1,3-propanediol HCl (Serinol HCl) C₃H₁₀ClNO₂ -NH₂ (C2), -OH (C1, C3) Precursor in organic synthesis; hygroscopic properties. 104–106°C
5-Aminobenzene-1,3-diol HCl C₆H₈ClNO₂ -NH₂ (C5), -OH (C1, C3), aromatic ring Research chemical; industrial applications. N/A

Detailed Analysis of Structural and Functional Differences

Backbone and Substituent Variations

  • Chain Length: 4-Amino-3-methylbutane-1,3-diol HCl has a four-carbon backbone, distinguishing it from shorter analogs like TRIS HCl (three carbons) and serinol HCl (three carbons). Longer chains, as in Fingolimod HCl (19 carbons with a phenyl group), enhance lipid solubility and membrane permeability, critical for CNS drug delivery . Cartap HCl’s seven-carbon backbone includes a thiol group, enabling pesticidal activity via neurotoxic mechanisms .
  • Substituent Effects: The methyl group at C3 in the target compound may sterically hinder interactions compared to TRIS HCl, which has hydroxymethyl groups at C2. This could reduce buffering capacity but improve stability in organic solvents . Aromatic vs. Aliphatic Groups: Fingolimod HCl’s 4-octylphenyl group enhances receptor binding affinity, while 5-Aminobenzene-1,3-diol HCl’s aromatic ring facilitates π-π stacking in materials science .

Physicochemical Properties

  • Solubility: TRIS HCl and serinol HCl are highly water-soluble due to multiple hydroxyl groups, whereas Fingolimod HCl’s hydrophobicity necessitates prodrug formulations .
  • Thermal Stability: Serinol HCl’s melting point (104–106°C) reflects its crystalline structure, whereas cartap HCl’s sulfur-containing backbone may lower thermal stability .

Research Findings and Trends

  • Drug Development: Fingolimod HCl’s success as an S1P receptor agonist has spurred interest in modifying amino diol backbones for targeted therapies .
  • Agricultural Chemistry: Cartap HCl’s controlled-release formulations demonstrate the role of amino diol hydrochlorides in sustainable pest management .
  • Material Science: 5-Aminobenzene-1,3-diol HCl’s aromaticity is being explored for conductive polymer synthesis .

Biological Activity

4-Amino-3-methylbutane-1,3-diol;hydrochloride, commonly referred to as AMB, is a compound that has garnered attention in various fields of scientific research due to its biological activity and potential therapeutic applications. This article delves into the biological mechanisms, applications, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C5H14ClN2O2. It features an amino group and hydroxyl groups that contribute to its reactivity and interaction with biological systems. The compound is primarily used as a building block in organic synthesis and has applications in medicinal chemistry.

The biological activity of AMB is largely attributed to its ability to interact with various enzymes and proteins within the body. The amino group can form hydrogen bonds with active sites on enzymes, thereby influencing their activity. The hydroxyl groups allow AMB to participate in biochemical pathways that affect cellular processes such as signaling and metabolism.

Interaction with Enzymes

AMB has been employed in studies focusing on enzyme mechanisms. For instance, it plays a role in the modulation of enzyme activities through reversible binding, which can lead to alterations in metabolic pathways. This characteristic makes it a valuable tool for researchers investigating enzyme dynamics.

Applications in Research and Medicine

AMB has several notable applications across different scientific domains:

  • Biochemistry : Used to study enzyme mechanisms and protein interactions.
  • Medicinal Chemistry : Investigated for its potential as a precursor in drug synthesis, particularly for compounds aimed at treating various diseases.
  • Pharmaceutical Industry : Serves as an intermediate in the production of specialty chemicals and pharmaceuticals .

Study on Enzyme Inhibition

A study highlighted the use of AMB in the context of inhibiting specific enzymes related to cancer progression. The compound was shown to disrupt protein-protein interactions crucial for tumor growth. In vitro assays demonstrated that AMB could effectively reduce the activity of certain oncogenic proteins, suggesting its potential as an anticancer agent .

Pharmacokinetic Studies

Research has also focused on optimizing the pharmacokinetic properties of AMB derivatives. Modifications to the hydroxyl groups have been shown to enhance lipophilicity, which improved cellular uptake and bioavailability. For example, derivatives with additional methyl groups exhibited increased potency against targeted proteins involved in cancer cell proliferation .

Safety and Toxicity

While AMB shows promise in various applications, safety assessments are crucial. The compound has been classified under GHS07 for potential hazards, indicating that it requires careful handling due to possible irritant effects. Toxicological studies are ongoing to better understand its safety profile and any potential long-term effects on human health .

Summary Table of Biological Activities

Activity Description
Enzyme InteractionModulates enzyme activity through hydrogen bonding
Protein InteractionDisrupts protein-protein interactions linked to cancer
Anticancer PotentialReduces activity of oncogenic proteins
Pharmacokinetic OptimizationEnhancements through structural modifications

Q & A

Q. Table 1. Key Analytical Techniques for Characterization

TechniqueApplicationReference
HPLC-UVPurity assessment, impurity profiling
FTIRFunctional group identification
TGA/DSCThermal stability and decomposition
X-ray diffractionCrystal structure determination

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low yield in salt formationOptimize HCl stoichiometry and pH control
By-product formationUse scavenger resins or column chromatography
HygroscopicityStore under inert atmosphere (N₂/Ar)

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